

3,3-Dimethylcycloheptanone physical and chemical properties

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Compound of Interest

Compound Name: 3,3-Dimethylcycloheptanone

Cat. No.: B13571215

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An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **3,3-Dimethylcycloheptanone**. This guide provides available information and extrapolates potential properties and synthetic methodologies based on established chemical principles and data from analogous compounds. All presented data should be used as a reference and validated through experimental work.

Core Compound Identification

3,3-Dimethylcycloheptanone is a cyclic ketone with a seven-membered ring and two methyl groups substituted at the third carbon position.

Identifier	Value	Source
Molecular Formula	C ₉ H ₁₆ O	PubChem[1]
PubChem CID	12702041	PubChem[1]
Canonical SMILES	CC1(CCCC(=O)CC1)C	PubChem[1]
InChI	InChI=1S/C9H16O/c1-9(2)6-4-3-5-7-8(9)10/h3-7H2,1-2H3	PubChem[1]
Molecular Weight	140.22 g/mol	PubChem[1]

Physical and Chemical Properties

There is a notable absence of experimentally determined physical and chemical property data for **3,3-Dimethylcycloheptanone** in publicly accessible databases. The following table provides data for the closely related and well-characterized compound, 3,3-Dimethylcyclohexanone, for comparative purposes. It is crucial to note that these values are not for **3,3-Dimethylcycloheptanone** and should be treated as estimations for a similar structure.

Table 1: Physical and Chemical Properties of 3,3-Dimethylcyclohexanone (CAS: 2979-19-3)

Property	Value	Source
Boiling Point	174-175 °C	Sigma-Aldrich[2]
Density	0.909 g/mL at 25 °C	Sigma-Aldrich[2]
Refractive Index (n _{20/D})	1.449	Sigma-Aldrich[2]
Flash Point	59.4 °C (closed cup)	Sigma-Aldrich[2]

Synthesis and Experimental Protocols

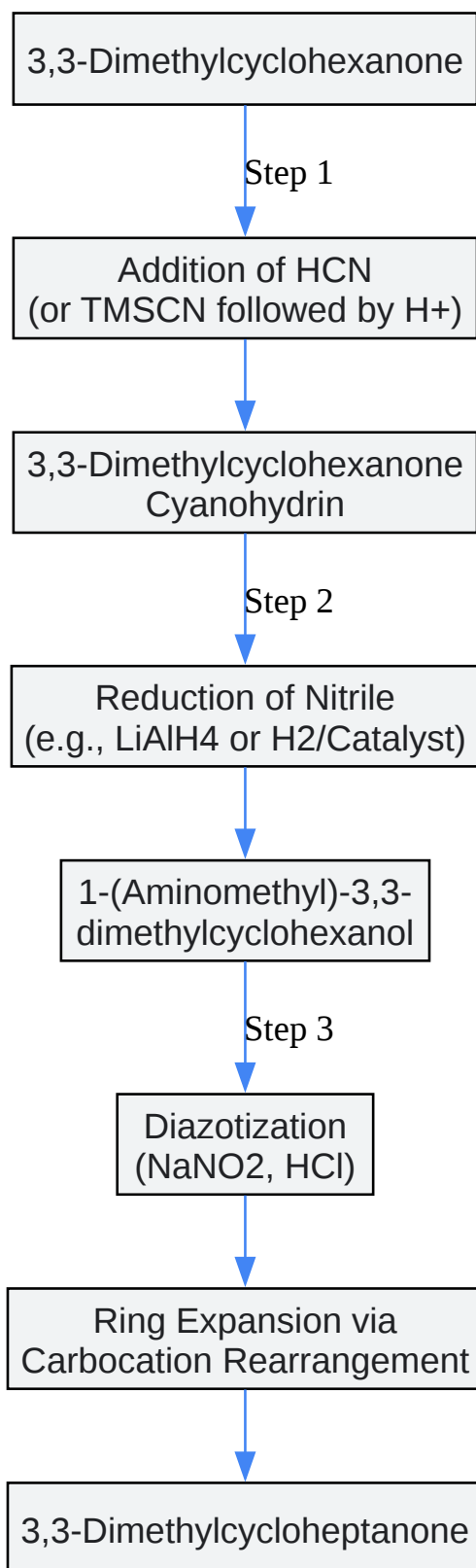
A specific, validated experimental protocol for the synthesis of **3,3-Dimethylcycloheptanone** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted cycloheptanones,

such as ring-expansion reactions of cyclohexanone derivatives. One common method is the Tiffeneau-Demjanov ring expansion.

Proposed Synthetic Pathway: Tiffeneau-Demjanov Ring Expansion

This proposed method involves the conversion of 3,3-dimethylcyclohexanone to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization to induce ring expansion.

Experimental Workflow Diagram



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Caption: Proposed synthesis of **3,3-Dimethylcycloheptanone** via Tiffeneau-Demjanov ring expansion.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylcyclohexanone Cyanohydrin

- To a stirred solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water at 0-5 °C.
- Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
- Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification (e.g., column chromatography) to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to an Amino Alcohol

- In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Slowly add a solution of the cyanohydrin in the same solvent to the reducing agent suspension at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
- Carefully quench the reaction with sequential addition of water and an aqueous base solution.
- Filter the resulting precipitate and extract the filtrate with an organic solvent. Purify the product to obtain 1-(aminomethyl)-3,3-dimethylcyclohexanol.

Step 3: Diazotization and Ring Expansion

- Dissolve the amino alcohol in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.
- Slowly add a solution of sodium nitrite (NaNO₂) in water to the stirred solution.
- The in situ generation of nitrous acid will lead to the formation of a diazonium salt, which is unstable and will undergo rearrangement to the expanded cycloheptanone.
- After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
- Purify the crude product by distillation or column chromatography to yield **3,3-dimethylcycloheptanone**.

Spectroscopic Characterization (Predicted)

Due to the lack of experimental spectra, this section outlines the expected spectroscopic features of **3,3-Dimethylcycloheptanone** based on the known characteristics of cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets for the methylene protons of the seven-membered ring. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet.

- Expected Chemical Shifts:
 - CH₃ (gem-dimethyl): A singlet in the region of 0.9-1.2 ppm.
 - Ring CH₂: Multiple overlapping multiplets in the range of 1.3-2.5 ppm. The protons alpha to the carbonyl group (at C2 and C7) would be expected to be the most downfield of the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon atom.

- Expected Chemical Shifts:

- C=O (Carbonyl): A signal in the downfield region, typically around 200-220 ppm.
- C(CH₃)₂ (Quaternary Carbon): A signal in the range of 30-50 ppm.
- CH₃ (Methyl Carbons): A signal in the aliphatic region, likely between 20-30 ppm.
- Ring CH₂: Several signals in the range of 25-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

- Expected Absorption Bands:
 - C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by ring strain.
 - C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
 - CH₂/CH₃ Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).

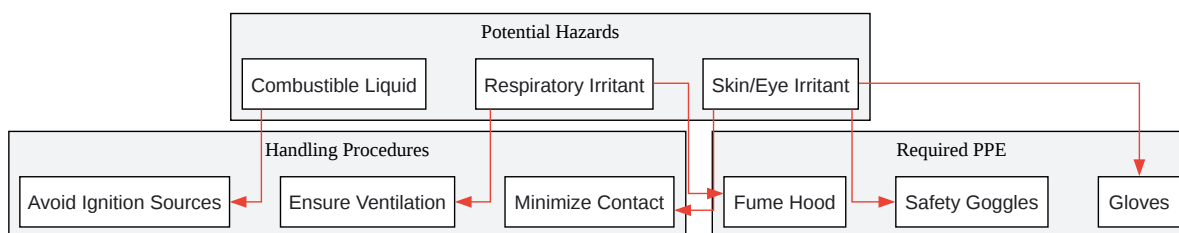
Safety and Handling

No specific safety data is available for **3,3-Dimethylcycloheptanone**. The following precautions are based on the safety information for analogous dialkyl substituted cycloalkanones and general laboratory safety practices.

- General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
- Personal Protective Equipment (PPE):
 - Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Use safety glasses or goggles.
 - Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

- A lab coat should be worn.
- Handling:
 - Keep away from heat, sparks, and open flames.
 - Avoid contact with skin and eyes.
 - Avoid breathing vapors.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.

Logical Relationship Diagram for Safety Precautions



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Caption: Relationship between potential hazards and recommended safety measures.

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